5,6-dimethoxy-N-(1-methyl-1H-pyrazol-3-yl)-1H-indole-2-carboxamide
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Overview
Description
5,6-Dimethoxy-N-(1-methyl-1H-pyrazol-3-yl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethoxy-N-(1-methyl-1H-pyrazol-3-yl)-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Introduction of Methoxy Groups: The methoxy groups at positions 5 and 6 can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Attachment of the Pyrazole Moiety: The pyrazole ring can be synthesized separately and then attached to the indole core through a coupling reaction.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the indole core.
Reduction: Reduction reactions can occur at the carboxamide group or other functional groups.
Substitution: Substitution reactions can take place at various positions on the indole or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-N-(1-methyl-1H-pyrazol-3-yl)-1H-indole-2-carboxamide would depend on its specific interactions with molecular targets. Indole derivatives often interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-N-(1-methyl-1H-pyrazol-3-yl)-1H-indole-2-carboxamide
- 6-Methoxy-N-(1-methyl-1H-pyrazol-3-yl)-1H-indole-2-carboxamide
- 5,6-Dimethoxy-1H-indole-2-carboxamide
Uniqueness
The uniqueness of 5,6-dimethoxy-N-(1-methyl-1H-pyrazol-3-yl)-1H-indole-2-carboxamide lies in the specific substitution pattern on the indole core and the presence of the pyrazole moiety. These structural features may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C15H16N4O3 |
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Molecular Weight |
300.31 g/mol |
IUPAC Name |
5,6-dimethoxy-N-(1-methylpyrazol-3-yl)-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H16N4O3/c1-19-5-4-14(18-19)17-15(20)11-6-9-7-12(21-2)13(22-3)8-10(9)16-11/h4-8,16H,1-3H3,(H,17,18,20) |
InChI Key |
HXGXPHUYYJLDLL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC3=CC(=C(C=C3N2)OC)OC |
Origin of Product |
United States |
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